4-Chloro-3-methyl-1H-indole: Comprehensive Synthesis, Characterization, and Application Guide
4-Chloro-3-methyl-1H-indole: Comprehensive Synthesis, Characterization, and Application Guide
Abstract: The functionalization of the indole core remains a cornerstone of modern medicinal chemistry. Specifically, 4-chloro-3-methyl-1H-indole (CAS: 858236-14-3) has emerged as a critical building block in the development of highly potent P2X7 receptor antagonists targeting neuroinflammation and neuropathic pain. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a robust, scalable, and self-validating framework for the synthesis and characterization of this specific indole derivative. This guide emphasizes the causality behind retrosynthetic choices, detailed experimental protocols, and the mechanistic principles governing the transformations.
Retrosynthetic Strategy & Pathway Selection
When designing a synthetic route for 3-alkyl-4-haloindoles, chemists must prioritize regiocontrol. A common default for indole synthesis is the Fischer Indole Synthesis; however, employing 3-chlorophenylhydrazine and propionaldehyde in a Fischer protocol yields an inseparable mixture of 4-chloro and 6-chloro isomers due to the symmetry-breaking cyclization step.
To achieve absolute regiochemical fidelity, a bottom-up functionalization of commercially available 4-chloroindole is required. The most reliable and scalable approach involves a two-step sequence:
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Regioselective Formylation: Vilsmeier-Haack formylation at the C3 position.
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Deoxygenative Reduction: Direct reduction of the resulting carboxaldehyde to a methyl group.
This pathway ensures that the chlorine atom remains strictly at the C4 position, bypassing the regiochemical ambiguity of cyclization-based methods 1.
Fig 1. Regioselective synthesis of 4-chloro-3-methyl-1H-indole via Vilsmeier-Haack and reduction.
Mechanistic Insights: The Causality of Reagent Selection
The Vilsmeier-Haack Formylation
The electron-rich nature of the indole pyrrole ring makes it highly susceptible to electrophilic aromatic substitution. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react to form the Vilsmeier active species (a chloroiminium ion). The indole attacks this electrophile exclusively at the C3 position due to the enamine-like reactivity of the C2-C3 double bond, which is stabilized by the adjacent nitrogen lone pair. Aqueous basic workup is mandatory to hydrolyze the resulting intermediate into 4-chloro-1H-indole-3-carboxaldehyde 2.
The Deoxygenative Reduction (NaBH₄ / TFA)
Reducing an aldehyde directly to a methyl group requires bypassing the stable alcohol intermediate. By utilizing Sodium Borohydride (NaBH₄) in the presence of Trifluoroacetic Acid (TFA), we generate sodium trifluoroacetoxyborohydride in situ.
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Causality: The initial hydride transfer yields the 3-hydroxymethyl intermediate. TFA immediately protonates the hydroxyl group, turning it into an excellent leaving group (water).
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Intermediate Stabilization: Elimination of water generates a highly reactive vinylogous iminium ion (a resonance-stabilized carbocation at C3).
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Final Deoxygenation: A second hydride equivalent rapidly attacks this electrophilic center, yielding the target C3-methyl group 3.
Fig 2. Mechanistic pathway for the reduction of indole-3-carboxaldehyde to a 3-methylindole.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 4-Chloro-1H-indole-3-carboxaldehyde
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Preparation of Vilsmeier Reagent: To a flame-dried, argon-purged flask containing anhydrous DMF (3.0 equiv, 0.5 M relative to indole) at 0 °C, add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir the resulting complex for 30 minutes at 0 °C.
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Indole Addition: Dissolve 4-chloroindole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction is self-validating via TLC (Hexanes/EtOAc 7:3); the starting material spot will completely disappear, replaced by a highly polar baseline spot (the iminium complex).
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Hydrolysis & Workup: Quench the reaction by carefully pouring it into ice-cold 2M NaOH solution (maintaining pH > 8). Stir vigorously for 1 hour. The product will precipitate as a pale yellow solid.
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Isolation: Filter the precipitate, wash with cold distilled water, and dry under vacuum to afford 4-chloro-1H-indole-3-carboxaldehyde (Typical yield: 85-92%).
Protocol B: Synthesis of 4-Chloro-3-methyl-1H-indole
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Reagent Mixing: Dissolve 4-chloro-1H-indole-3-carboxaldehyde (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M). Cool the solution to 0 °C under argon.
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Acid Addition: Add neat Trifluoroacetic acid (TFA) (10.0 equiv) dropwise. The solution will darken, indicating protonation.
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Hydride Addition: Add NaBH₄ (3.0 equiv) in small portions over 30 minutes to manage the exothermic evolution of hydrogen gas.
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Reaction Progression: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.
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Workup: Carefully quench the remaining hydride with saturated aqueous NaHCO₃ until the aqueous layer is strictly neutralized (pH ~7.5). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 4-chloro-3-methyl-1H-indole as an off-white solid 4.
Analytical Characterization
Rigorous characterization is required to confirm the regiochemistry of the chlorine atom and the successful deoxygenation of the C3 position 5.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 4-Chloro-3-methyl-1H-indole |
| CAS Registry Number | 858236-14-3 |
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| SMILES | Cc1c[nH]c2cccc(Cl)c12 |
Table 2: ¹H NMR Spectral Data Summary (400 MHz, CDCl₃)
The benzenoid protons (C5, C6, C7) display a classic ABC spin system indicative of a 4-substituted indole, confirming that the chlorine atom resides at C4.
| Position | Shift (ppm) | Multiplicity | Coupling Constant (J) | Integration | Assignment |
| N-H | 8.05 | Broad singlet | - | 1H | Pyrrole N-H |
| C7-H | 7.21 | Doublet | 8.0 Hz | 1H | Aromatic C7 (ortho to C6) |
| C6-H | 7.08 | Triplet (or dd) | 8.0 Hz, 7.8 Hz | 1H | Aromatic C6 (meta to Cl) |
| C5-H | 7.03 | Doublet | 7.8 Hz | 1H | Aromatic C5 (ortho to Cl) |
| C2-H | 6.95 | Doublet | 2.2 Hz | 1H | Pyrrole C2 (couples to NH) |
| C3-CH₃ | 2.55 | Singlet | - | 3H | C3 Methyl group |
Applications in Drug Development: P2X7 Receptor Antagonists
The primary pharmaceutical utility of 4-chloro-3-methyl-1H-indole lies in its role as a core scaffold for P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated ion channel heavily implicated in the release of pro-inflammatory cytokines (like IL-1β) and is a prime target for treating neurodegenerative diseases, rheumatoid arthritis, and neuropathic pain 6.
In established medicinal chemistry workflows, 4-chloro-3-methyl-1H-indole is subjected to C5-carboxylation to yield 4-chloro-3-methyl-1H-indole-5-carboxylic acid. This intermediate is subsequently coupled with complex cyclic amines (e.g., 1-hydroxy-cycloheptylmethylamine) using standard amide coupling reagents (like PyBOP or HATU) to generate highly potent, brain-penetrant P2X7 antagonists 7. The C4-chlorine atom provides critical steric bulk that locks the amide bond into a bioactive conformation, while the C3-methyl group occupies a hydrophobic pocket in the receptor and prevents oxidative metabolic liabilities at the C3 position.
References
- US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents Source: Google Patents URL
- Source: Googleapis.
- Cas 876-72-2, 4-Chloroindole-3-carbaldehyde - LookChem Source: LookChem URL
- 4-chloro-3-Methyl-1h-indole — Chemical Substance Information - NextSDS Source: NextSDS URL
- 4-chloro-3-methyl-1H-indole | 858236-14-3 | Buy Now - Molport Source: Molport URL
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion Source: Amazon S3 URL
- Acetyl lysine derivatives with zinc binding groups as novel HDAC inhibitors Source: Royal Society Publishing URL
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